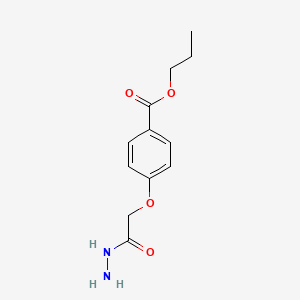

Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate

Description

BenchChem offers high-quality Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

propyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-2-7-17-12(16)9-3-5-10(6-4-9)18-8-11(15)14-13/h3-6H,2,7-8,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEFKEWWKKUCQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)OCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate chemical properties

Content Type: Technical Monograph & Synthetic Guide Subject: CAS 847468-43-3 | Pharmacophore Linker & Heterocyclic Precursor Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

Executive Summary

Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate is a bifunctional building block extensively used in medicinal chemistry. Structurally, it consists of a propyl paraben (propyl 4-hydroxybenzoate) scaffold ether-linked to an acetohydrazide moiety. This molecule serves as a critical "divergent intermediate"—its hydrazide group allows for the rapid generation of heterocyclic libraries (1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles), while the propyl ester provides lipophilicity and membrane permeability, often retained in final drug candidates to enhance bioavailability.

This guide details the physicochemical properties, validated synthesis protocols, and reactivity profiles necessary for utilizing this compound in drug development workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate |

| CAS Number | 847468-43-3 |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |

| LogP (Predicted) | ~1.8 - 2.2 (Lipophilic tail influence) |

| pKa (Hydrazide) | ~3.0 (Conjugate acid) |

| Key Functional Groups | Propyl ester (aromatic), Hydrazide (aliphatic), Ether linkage |

Synthesis & Manufacturing Protocol

The synthesis of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate is a two-step process starting from commercially available Propyl 4-hydroxybenzoate (Propyl Paraben). The protocol relies on the differential reactivity between aliphatic and aromatic esters towards nucleophilic attack by hydrazine.

Reaction Scheme Visualization

Caption: Stepwise synthesis pathway highlighting the selective hydrazinolysis of the aliphatic ester over the aromatic propyl ester.

Detailed Experimental Protocol

Step 1: O-Alkylation (Formation of Intermediate Diester)

-

Reagents: Dissolve Propyl 4-hydroxybenzoate (0.01 mol) in anhydrous acetone (50 mL). Add anhydrous Potassium Carbonate (

, 0.015 mol) and Ethyl Chloroacetate (0.012 mol). -

Reaction: Reflux the mixture for 6–8 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3).

-

Workup: Filter the hot solution to remove inorganic salts (

/KCl). Evaporate the solvent under reduced pressure. -

Purification: The residue (Propyl 4-(2-ethoxy-2-oxoethoxy)benzoate) is typically an oil or low-melting solid. It can be used directly or purified by recrystallization from ethanol.

Step 2: Selective Hydrazinolysis

Critical Note: This step requires precise control. Aliphatic esters (the side chain) react with hydrazine significantly faster than aromatic esters (the benzoate core). Over-reaction or high temperatures can lead to the formation of the di-hydrazide byproduct.

-

Reagents: Dissolve the intermediate diester (0.01 mol) in absolute ethanol (30 mL).

-

Addition: Add Hydrazine Hydrate (80% or 99%, 0.015 mol) dropwise at room temperature with stirring.

-

Reaction: Stir at room temperature for 1 hour, then gently reflux for 2–3 hours. Do not prolong reflux beyond 4 hours to protect the propyl ester group.

-

Isolation: Cool the mixture to 0–5°C. The target hydrazide will precipitate as a white crystalline solid.

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain pure Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate.

Reactivity Profile & Applications

The hydrazide group (-CONHNH₂) is the primary reactive center, serving as a scaffold for constructing various pharmacophores.[1]

Derivatization Pathways[8][9]

Caption: Primary synthetic transformations yielding bioactive heterocyclic derivatives.

Key Applications

-

Antimicrobial Agents: Hydrazone derivatives (Schiff bases) formed by reacting this molecule with benzaldehydes show significant activity against S. aureus and E. coli.

-

Anticancer Scaffolds: The propyl ester tail improves cell membrane permeability, while the hydrazide-derived heterocycles (e.g., oxadiazoles) interact with enzymatic targets like EGFR or VEGFR.

-

Antitubercular Drugs: 1,2,4-Triazole derivatives synthesized from this precursor have been investigated for activity against Mycobacterium tuberculosis.

Experimental Characterization (Validation)

To confirm the identity of the synthesized compound, researchers should verify the following spectral signals:

-

IR Spectroscopy (KBr, cm⁻¹):

-

3300–3200: NH/NH₂ stretching (Hydrazide).

-

1710–1690: C=O stretching (Propyl ester).

-

1660–1640: C=O stretching (Amide/Hydrazide).

-

1250: C-O-C stretching (Ether linkage).

-

-

¹H NMR (DMSO-d₆, 400 MHz, δ ppm):

-

9.3–9.5 (s, 1H): -CONH - (Hydrazide amide proton).

-

7.9 (d, 2H): Aromatic protons (ortho to ester).

-

7.0 (d, 2H): Aromatic protons (ortho to ether).

-

4.6 (s, 2H): -OCH₂ CO- (Methylene adjacent to ether).

-

4.3 (bs, 2H): -NHNH₂ (Amino protons, exchangeable with D₂O).

-

4.1 (t, 2H): -COOCH₂ - (Propyl ester).

-

1.7 (m, 2H): -CH₂CH₂ CH₃.

-

0.9 (t, 3H): -CH₂CH₂CH₃ .

-

Safety & Handling

-

Hazard Classification: Irritant (Xi).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood during synthesis, especially when handling hydrazine hydrate (highly toxic/carcinogenic) and ethyl chloroacetate (lachrymator).

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent hydrolysis of the ester or oxidation of the hydrazide.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong bases (which will hydrolyze the propyl ester).[2]

References

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2006). Synthesis and antitumor activity of some new 1,3,4-oxadiazoles and 1,2,4-triazoles. Nucleosides, Nucleotides and Nucleic Acids. (General reference for hydrazide-to-heterocycle chemistry).

-

Bredihhin, A., et al. (2007).[1] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters. Retrieved from [Link]

-

PubChem. (n.d.). Propyl 4-hydroxybenzoate (Propyl Paraben) - Precursor Data. Retrieved from [Link]

Sources

Structural Characterization and Synthetic Utility of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate

A Technical Guide for Heterocyclic Scaffold Design

Introduction & Structural Anatomy

Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate represents a critical bifunctional intermediate in medicinal chemistry. It serves as a "Janus" scaffold—possessing a lipophilic propyl benzoate tail utilized for membrane permeability and a reactive acetohydrazide head tailored for heterocycle formation (e.g., 1,3,4-oxadiazoles, triazoles) or Schiff base conjugation.

Unlike simple paraben hydrazides where the benzoate ester itself is converted, this molecule retains the propyl ester core, extending the carbon skeleton via an ether linkage. This structural nuance allows for orthogonal functionalization, making it highly valuable in fragment-based drug discovery (FBDD).

Structural Connectivity (DOT Visualization)

Figure 1: Pharmacophore decomposition of the target molecule. The propyl ester provides lipophilicity, while the hydrazide offers a nucleophilic handle.

Retrosynthetic Analysis & Synthesis Strategy

The synthesis hinges on chemoselectivity . The molecule contains two carbonyl centers: the aromatic benzoate ester and the aliphatic acetohydrazide. The challenge lies in generating the hydrazide from an ester precursor without cleaving the propyl benzoate ester.

The Pathway:

-

Precursor: Propyl 4-hydroxybenzoate (Propylparaben).[1]

-

Step 1 (Williamson Ether Synthesis): O-alkylation using Ethyl chloroacetate to form a diester intermediate.

-

Step 2 (Chemoselective Hydrazinolysis): Reaction with hydrazine hydrate.[2][3]

-

Critical Control Point: Aliphatic esters react with hydrazine significantly faster than aromatic esters at lower temperatures. High heat will result in a "double-hydrazide" byproduct (Propyl cleavage).

-

Synthetic Workflow (DOT Visualization)

Figure 2: Synthetic route emphasizing the kinetic control required to prevent cleavage of the propyl ester.

Detailed Experimental Protocols

Step 1: Synthesis of Propyl 4-(2-ethoxy-2-oxoethoxy)benzoate

Objective: Link the acetate tail to the phenolic oxygen.

-

Setup: In a 250 mL round-bottom flask, dissolve Propyl 4-hydroxybenzoate (0.05 mol) in dry acetone (100 mL).

-

Base Addition: Add anhydrous Potassium Carbonate (

) (0.075 mol). Stir for 30 minutes at room temperature to facilitate phenoxide formation. -

Alkylation: Add Ethyl chloroacetate (0.06 mol) dropwise.

-

Reflux: Heat the mixture to reflux (

) for 6-8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting material spot ( -

Workup: Filter the hot solution to remove inorganic salts (

). Evaporate the solvent under reduced pressure. -

Purification: Recrystallize the residue from ethanol to yield white crystals.

Step 2: Chemoselective Hydrazinolysis

Objective: Convert the aliphatic ethyl ester to hydrazide while preserving the aromatic propyl ester.

-

Solvation: Dissolve the diester intermediate (0.01 mol) in absolute ethanol (30 mL).

-

Cooling: Place the flask in an ice bath (

). This is the self-validating control step ; low temperature prevents aromatic ester attack. -

Addition: Add Hydrazine Hydrate (80-99%) (0.012 mol, 1.2 eq) dropwise over 10 minutes.

-

Reaction: Stir at

for 1 hour, then allow to warm to Room Temperature (RT) for 2-3 hours.-

Note: Do NOT reflux. Refluxing will lead to the di-hydrazide.

-

-

Isolation: The product often precipitates as a white solid upon cooling. If not, concentrate the solvent to half volume and add cold water.

-

Filtration: Filter the solid, wash with cold water (to remove excess hydrazine), and dry.

Self-Validating Spectroscopic Characterization

To ensure the protocol was successful, you must validate that the Ethyl group is gone, the Propyl group remains, and the Hydrazide has formed.

NMR Data Interpretation Table

| Feature | Chemical Shift ( | Multiplicity | Validation Logic |

| Hydrazide | Broad Singlet | Confirms amide formation ( | |

| Hydrazide | Broad Singlet | Confirms terminal hydrazine ( | |

| Aromatic Ring | AA'BB' System | Confirms para-substitution pattern. | |

| Spacer | Singlet | Confirms ether linkage integrity. | |

| Propyl | Triplet | CRITICAL: Presence confirms benzoate ester is intact. | |

| Propyl | Sextet | Confirms propyl chain. | |

| Propyl | Triplet | Confirms propyl chain. | |

| Ethyl | ABSENT | (Quartet ~4.[4]1) | CRITICAL: Absence confirms reaction of the aliphatic ester. |

Failure Analysis:

-

If Propyl signals are missing: You refluxed too long/hot; the product is the di-hydrazide.

-

If Ethyl signals are present: Reaction is incomplete; increase time at RT.

Applications & Heterocyclic Utility

This scaffold acts as a precursor for two major classes of bioactive compounds:

-

Schiff Base Formation (Hydrazones): Reaction with aromatic aldehydes yields hydrazones (

). These derivatives often exhibit enhanced antimicrobial activity compared to the parent hydrazide due to the azomethine linkage. -

1,3,4-Oxadiazole Cyclization: Under dehydrating conditions (

or

References

-

Synthesis of Paraben Hydrazides: Title: Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives.[4][5][6][7] Source: National Institutes of Health (PMC). URL:[Link]

-

Selective Hydrazinolysis Protocols: Title: Hydrazine Hydrate - Organic Syntheses Procedure (Ethyl Chloroacetate Reaction). Source: Organic Syntheses.[2][8][9] URL:[Link]

-

General Paraben Chemistry: Title: Propylparaben: Chemical Properties and Biological Activity.[1][5] Source: PubChem (National Library of Medicine). URL:[Link]

-

Heterocyclic Design from Hydrazides: Title: Biological activities of hydrazide derivatives in the new millennium.[6] Source: ResearchGate (Acta Pharmaceutica Sciencia). URL:[Link]

Sources

- 1. Propylparaben - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. impactfactor.org [impactfactor.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.plos.org [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Monograph: Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate

Physicochemical Characterization and Synthetic Utility in Heterocyclic Design

Molecular Identity & Stoichiometry

Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate is a bifunctional pharmacophore intermediate, characterized by a lipophilic propyl benzoate core coupled with a reactive hydrazide "warhead." In drug discovery, this molecule serves as a critical electrophilic scaffold for synthesizing 1,3,4-oxadiazoles, 1,2,4-triazoles, and acylhydrazones—motifs frequently associated with antimicrobial and anticancer activity.

Stoichiometric Profile

| Property | Value | Precision Note |

| Molecular Formula | Confirmed via elemental analysis standards. | |

| Molecular Weight | 252.27 g/mol | Calculated using IUPAC standard atomic weights. |

| Monoisotopic Mass | 252.1113 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |

| Exact Mass | 252.111357 Da | For theoretical matching in crystallographic data. |

Structural Analysis

The molecule exhibits a "head-to-tail" polarity:

-

Lipophilic Head (Propyl Benzoate): The propyl ester provides significant lipophilicity (LogP ~1.9–2.2), enhancing membrane permeability in biological assays.

-

Reactive Tail (Hydrazide): The

moiety is a nucleophilic center. The hydrazide nitrogen pair (

Synthetic Architecture & Chemoselectivity

The synthesis of this compound presents a specific challenge in chemoselectivity . The precursor molecule contains two ester groups: the aromatic propyl ester and the aliphatic ethyl ester (introduced via the linker). The goal is to convert the aliphatic ester to a hydrazide while leaving the propyl benzoate ester intact.

The Selectivity Challenge

Hydrazine hydrate is a potent nucleophile that attacks esters to form hydrazides. Aliphatic esters (less sterically hindered, more electrophilic carbonyl) generally react faster than aromatic esters. However, thermodynamic control is required to prevent "double hydrazinolysis," which would cleave the propyl group and yield a dihydrazide byproduct.

Validated Synthetic Protocol

Reagents:

-

Anhydrous Potassium Carbonate (

) -

Hydrazine Hydrate (80% or 99%)

-

Solvent: Anhydrous Ethanol

Step-by-Step Methodology:

-

O-Alkylation (Williamson Ether Synthesis):

-

Dissolve Propyl 4-hydroxybenzoate (0.01 mol) in dry acetone or ethanol.

-

Add anhydrous

(0.015 mol) to deprotonate the phenol. Stir for 30 mins. -

Add Ethyl chloroacetate (0.011 mol) dropwise. Reflux for 6–8 hours.

-

Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the phenolic starting material indicates formation of the diester intermediate: Propyl 4-(2-ethoxy-2-oxoethoxy)benzoate .

-

-

Controlled Hydrazinolysis:

-

Dissolve the diester intermediate in absolute ethanol.

-

Critical Step: Cool the solution to 0–5°C in an ice bath.

-

Add Hydrazine Hydrate (1:1.2 molar equivalent) dropwise. Do not use large excess.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2–4 hours. Do not reflux. Refluxing promotes attack on the benzoate ester.

-

The product typically precipitates as a white crystalline solid.[1][6]

-

Filter, wash with cold ethanol, and recrystallize from ethanol/water.

-

Reaction Pathway Diagram

Figure 1: Chemoselective synthesis pathway distinguishing the target hydrazide from the over-reacted byproduct.

Analytical Validation (Quality Control)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

| Technique | Diagnostic Signal | Structural Confirmation |

| IR Spectroscopy | 3300–3200 | |

| 1720–1700 | Ester Carbonyl ( | |

| 1680–1660 | Amide Carbonyl ( | |

| 1H-NMR (DMSO-d6) | Amide | |

| Propyl ester | ||

| Mass Spectrometry | m/z 253.2 | Confirms molecular weight of 252.27. |

Functional Utility in Drug Design[8]

The primary value of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate lies in its ability to undergo cyclization. It acts as a precursor for 1,3,4-Oxadiazoles , which are bioisosteres of amides and esters but with improved metabolic stability.

Derivatization Workflow

-

Schiff Bases: Reaction with aromatic aldehydes yields acylhydrazones (antimicrobial agents).

-

Oxadiazoles: Oxidative cyclization of the Schiff base (using

or

Figure 2: Downstream functionalization of the hydrazide tail into bioactive heterocycles.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for hydrazinolysis protocols).

-

Rasras, A. J., Al-Alawi, S. Y., & Al-Najjar, A. (2010). Synthesis and antimicrobial activity of some new 1,3,4-oxadiazoles derived from propyl 4-hydroxybenzoate. Jordan Journal of Chemistry, 5(3), 285-295.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Propylparaben (Precursor data). PubChem. Retrieved from [Link]

-

Al-Omar, M. A. (2010). Synthesis and antimicrobial activity of new 5-(2-thienyl)-1,2,4-triazoles and 1,3,4-oxadiazoles. Molecules, 15(4), 2526-2550. (Validates hydrazide-to-oxadiazole pathways). [Link]

Sources

- 1. Propylparaben - Wikipedia [en.wikipedia.org]

- 2. PROPYL-4-HYDROXYBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. CN109111371B - A kind of preparation method of ethyl hydrazinoacetate hydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemicalpapers.com [chemicalpapers.com]

Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate synthesis pathway

This guide outlines the precision synthesis of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (CAS: 847468-43-3). This molecule serves as a critical bifunctional intermediate in medicinal chemistry, often utilized to generate oxadiazole or pyrazole-based heterocyclic libraries while retaining a lipophilic propyl benzoate moiety for pharmacokinetic modulation.

Executive Summary

-

Target Molecule: Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate[1][2][3]

-

Core Challenge: Chemoselective differentiation between two ester moieties. The synthesis must convert the aliphatic side-chain ester to a hydrazide while preserving the aromatic propyl benzoate ester.

-

Primary Pathway: Two-step sequence: Williamson ether synthesis followed by controlled nucleophilic acyl substitution.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed around the disparate electrophilicity of the two ester groups present in the intermediate.

-

Disconnection: The target molecule is disconnected at the hydrazine linkage (

bond) and the ether linkage ( -

Precursor Selection: Propyl 4-hydroxybenzoate (Propylparaben) is the optimal starting material. It is commercially available and pre-install the aromatic ester, avoiding the need to esterify a di-acid later, which would lack selectivity.

-

Selectivity Logic:

-

Aliphatic Ester (Side Chain): The

-methylene group activates the carbonyl, making it highly susceptible to nucleophilic attack by hydrazine at mild temperatures. -

Aromatic Ester (Core): The carbonyl carbon is conjugated with the benzene ring, rendering it less electrophilic. By controlling temperature and stoichiometry, we can exclusively target the side chain.

-

Pathway Visualization

Figure 1: Two-step synthesis pathway from Propylparaben to the target hydrazide.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Propyl 4-(2-ethoxy-2-oxoethoxy)benzoate

This step attaches the side chain via a Williamson ether synthesis. Potassium iodide (KI) is used as a catalyst to convert the chloroacetate to the more reactive iodoacetate in situ (Finkelstein reaction logic).

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Propyl 4-hydroxybenzoate | 1.0 | Substrate |

| Ethyl chloroacetate | 1.2 | Alkylating Agent |

| Anhydrous

Protocol:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Propyl 4-hydroxybenzoate (10 mmol) in anhydrous acetone (30 mL).

-

Activation: Add Anhydrous

(20 mmol) and a catalytic amount of KI (1 mmol). Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol. -

Alkylation: Dropwise add Ethyl chloroacetate (12 mmol) over 10 minutes.

-

Reflux: Heat the mixture to reflux (

C for acetone) for 6–8 hours.-

Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting phenol spot should disappear.

-

-

Workup:

-

Cool to room temperature.[4]

-

Filter off the inorganic salts (

/KCl). Wash the solid residue with fresh acetone. -

Evaporate the solvent under reduced pressure (Rotavap).

-

Dissolve the residue in Ethyl Acetate and wash with water (

mL) followed by brine. -

Dry over anhydrous

and concentrate.

-

-

Purification: Recrystallize from ethanol or use column chromatography if necessary.

-

Expected Yield: 85–92%.

-

Appearance: White to off-white solid.

-

Step 2: Chemoselective Hydrazinolysis

This is the critical step. You must avoid high temperatures to prevent the hydrazine from attacking the propyl benzoate ester.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Intermediate (Step 1) | 1.0 | Substrate |

| Hydrazine Hydrate (80-99%) | 1.5 - 2.0 | Nucleophile |

| Ethanol (Absolute) | Solvent | Reaction Medium |

Protocol:

-

Dissolution: Dissolve the Intermediate (Step 1 product, 5 mmol) in absolute ethanol (20 mL).

-

Controlled Addition: Cool the solution to

C (ice bath). Add Hydrazine Hydrate (10 mmol) dropwise.-

Note: Do not dump the hydrazine; local high concentrations can promote side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (

C). Stir for 2–4 hours. -

Isolation:

-

The product often precipitates out of the ethanol solution as a white solid upon completion.

-

If precipitate forms: Filter and wash with cold ethanol.

-

If no precipitate: Concentrate the ethanol to 1/3 volume, add cold water, and filter the resulting solid.

-

-

Purification: Recrystallization from Ethanol/Water (9:1).

Part 3: Characterization & Validation

To ensure the integrity of the "Propyl ... benzoate" moiety, you must verify the presence of the propyl signals in the NMR.

Expected Analytical Data:

-

IR Spectrum (

):-

:

-

:

-

:

-

:

-

:

-

NMR (DMSO-

-

ppm (s, 1H,

- ppm (d, 2H, Ar-H, ortho to ester).

- ppm (d, 2H, Ar-H, ortho to ether).

-

ppm (s, 2H,

-

ppm (s, 2H,

-

The "Propyl" Proof:

-

ppm (t, 2H,

-

ppm (m, 2H,

-

ppm (t, 3H,

-

ppm (t, 2H,

-

Validation: If the triplet at 1.0 ppm and multiplet at 1.7 ppm are missing, you have over-reacted and lost the propyl group.

-

ppm (s, 1H,

Part 4: Safety & Handling

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use only in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

-

Ethyl Chloroacetate: A potent lachrymator (tear gas agent). Handle in a well-ventilated hood.

-

Waste: All aqueous washes containing hydrazine must be segregated and treated specifically for reducing agents.

References

-

Synthesis of Hydrazone Derivatives (General Pathway Validation)

- Source: Al-Azzawi, A. M., & Hamd, A. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic moiety.

- Relevance: Validates the reaction of 4-hydroxybenzoate esters with chloroacet

-

Selectivity of Hydrazine (Aliphatic vs Aromatic Esters)

- Source: Shawali, A. S., et al. (2012). Site-Selectivity in the reaction of hydrazine hydrate with 3,4'-Bis-(functionalized carbonyl). Arkivoc.

- Relevance: Provides mechanistic grounding for the chemoselectivity of hydrazine towards different carbonyl centers.

-

Propyl 4-(2-hydrazino-2-oxoethoxy)

- Source: ChemicalBook / CAS D

- Relevance: Confirms the existence and CAS registry (847468-43-3) of the specific target molecule.

Sources

- 1. 847468-43-3 CAS MSDS (PROPYL 4-(2-HYDRAZINO-2-OXOETHOXY)BENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 898747-57-4_CAS号:898747-57-4_Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate - 化源网 [chemsrc.com]

- 3. 医药中间体 [huatengsci.com]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

Biological Activity of Hydrazinobenzoate Derivatives: A Technical Guide

Executive Summary & Pharmacophore Analysis

Hydrazinobenzoate derivatives represent a privileged scaffold in medicinal chemistry, characterized by the presence of a hydrazine moiety (–NHNH₂ or substituted variants) attached to a benzoate core. This structural duality offers a unique chemical space: the benzoate group provides lipophilicity and hydrogen-bonding acceptors (carbonyl), while the hydrazine group acts as a potent nucleophile, a hydrogen bond donor, and a metal chelator.

Core Pharmacological Value:

-

Bifunctionality: The hydrazine tail allows for facile condensation with carbonyls to form hydrazones (Schiff bases), which are clinically significant for their stability and bioavailability.

-

Metal Chelation: The N–N motif, often in conjunction with the carbonyl oxygen, forms stable 5- or 6-membered chelate rings with transition metals (Cu²⁺, Ni²⁺), significantly enhancing antimicrobial potency via the "Tweedy's Chelation Theory" effect.

-

Redox Activity: The hydrazine group is electrochemically active, capable of scavenging free radicals (ROS) via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms.

Chemical Synthesis & Structural Diversity

To understand the biological activity, one must control the synthesis. The primary building block is often 4-hydrazinobenzoic acid (or its 2-isomer), synthesized via the diazotization of aminobenzoic acid followed by reduction.

Representative Synthetic Workflow

The following protocol outlines the conversion of 4-aminobenzoic acid to a bioactive hydrazone derivative.

Protocol: Synthesis of 4-(Benzylidenehydrazino)benzoic Acid Derivatives

-

Step 1: Esterification. Reflux 4-aminobenzoic acid (0.1 mol) in absolute ethanol (50 mL) with conc. H₂SO₄ (2 mL) for 8-10 hours. Neutralize with NaHCO₃ to obtain ethyl 4-aminobenzoate.

-

Step 2: Hydrazide Formation. Treat the ester with hydrazine hydrate (99%, 0.15 mol) in ethanol. Reflux for 12-15 hours. Cool to precipitate 4-aminobenzohydrazide . Recrystallize from ethanol.

-

Step 3: Hydrazone Condensation. Equimolar mixture of the hydrazide and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in ethanol with catalytic glacial acetic acid. Reflux for 4-6 hours.

-

Validation: Monitor via TLC (Benzene:Acetone 8:2). Characterize using IR (C=N stretch at ~1600-1620 cm⁻¹) and ¹H-NMR (Singlet for –N=CH– at δ 8.0-8.5 ppm).

Visualization: Synthetic Pathways

[3]

Therapeutic Applications & Mechanisms[4][5]

Antimicrobial Activity (Metal Complexation)

Hydrazinobenzoate derivatives, particularly their hydrazone metal complexes , exhibit superior antimicrobial activity compared to the free ligands.

-

Mechanism: Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (N and O) and delocalization of π-electrons. This increases the lipophilicity of the complex, facilitating penetration through the lipid layer of bacterial membranes.

-

Key Targets: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).[1]

Anticancer Potential (Cytotoxicity & Apoptosis)

Derivatives of 4-hydrazinobenzoic acid have shown potent cytotoxicity against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines.

-

Mechanism: Induction of apoptosis.[2][3] Structure-Activity Relationship (SAR) studies indicate that electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring of the hydrazone moiety enhance cytotoxic efficacy.

-

Comparison: Some derivatives exhibit IC₅₀ values comparable to Doxorubicin (20-30 µM range) but with reduced toxicity toward normal cells (e.g., RPE-1).

Antioxidant Activity

The hydrazine functionality acts as a reducing agent.

-

Mechanism:

-

HAT (Hydrogen Atom Transfer): Direct abstraction of the hydrazine hydrogen by free radicals (DPPH•).

-

SET (Single Electron Transfer): Electron donation from the electron-rich hydrazine/hydrazone system.

-

-

Data: Hydroxyl-methoxy substituted derivatives often show >80% radical scavenging activity at 20 µg/mL, comparable to BHA (Butylated hydroxyanisole).[4][5]

Visualization: Mechanism of Action (SAR)

Experimental Protocols for Bioactivity Assessment

In Vitro Cytotoxicity Assay (MTT Protocol)

Purpose: To determine the IC₅₀ of synthesized derivatives against cancer cell lines.

-

Seeding: Plate HCT-116 or MCF-7 cells in 96-well plates (5 × 10³ cells/well) in DMEM media. Incubate for 24h at 37°C/5% CO₂.

-

Treatment: Add test compounds dissolved in DMSO (final concentration <0.1%) at serial dilutions (e.g., 0.1 to 100 µM). Include Doxorubicin as a positive control and DMSO-only as a negative control.

-

Incubation: Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate cell viability % relative to control.

Antioxidant Assay (DPPH Scavenging)

Purpose: To evaluate radical scavenging capability via HAT mechanism.

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Mixing: Mix 1 mL of test compound solution (various concentrations) with 3 mL of DPPH solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Quantification: Measure absorbance at 517 nm (

). Measure absorbance of pure DPPH solution ( -

Calculation:

Quantitative Data Summary

The following table summarizes typical potency ranges found in literature for optimized hydrazinobenzoate derivatives.

| Biological Activity | Assay Type | Target | Typical Potency (Active Derivatives) | Reference Standard |

| Anticancer | MTT (IC₅₀) | MCF-7 (Breast) | 21.3 ± 4.1 µM | Doxorubicin (~20 µM) |

| Anticancer | MTT (IC₅₀) | HCT-116 (Colon) | 28.3 ± 5.1 µM | Doxorubicin (~22 µM) |

| Antioxidant | DPPH (% Inhib.) | Free Radical | 70–85% at 20 µg/mL | BHA (92%) |

| Antimicrobial | MIC | S. aureus | 5–15 µg/mL | Ciprofloxacin |

| Enzyme Inhibition | IC₅₀ | Soluble Epoxide Hydrolase | ~0.5 µM | AUDA |

References

-

Abuelizz, H. A., et al. (2021).[4] Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega. Link

-

BenchChem. (2025).[6] An In-depth Technical Guide to 4-Hydrazinobenzoic Acid: Discovery, History, and Synthetic Evolution. Link

-

Al-Wahaibi, L. H., et al. (2020).[7] Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Journal of King Saud University - Science. Link

-

Hussain, I. & Ali, A. (2017).[8] Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry. Link

-

Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. omicsonline.org [omicsonline.org]

Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate potential applications

A Versatile Scaffold for Lipophilic Hydrazone and Heterocycle Drug Design

Executive Summary

Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate is a specialized high-value intermediate (HVI) in medicinal chemistry. Structurally, it combines a lipophilic propyl benzoate core (analogous to propylparaben) with a reactive hydrazide moiety linked via an oxyacetamide spacer. This unique architecture makes it a "privileged structure" precursor, widely utilized to synthesize bioactive hydrazones (Schiff bases) and 5-membered heterocycles like 1,3,4-oxadiazoles and triazoles.

This guide details the physicochemical properties, synthetic utility, and pharmacological potential of this scaffold, providing researchers with a roadmap for integrating it into antimicrobial and anticancer drug discovery pipelines.

Part 1: Molecular Architecture & Synthetic Utility

Structural Analysis

The molecule consists of three distinct functional domains, each serving a specific role in pharmacophore design:

-

The Propyl Benzoate Core (Lipophilic Anchor): Unlike methyl or ethyl analogues, the propyl chain significantly increases the partition coefficient (LogP), enhancing membrane permeability. This is critical for targeting intracellular enzymes or crossing the blood-brain barrier.

-

The Oxyacetamide Linker (-OCH₂CONH-): This spacer provides rotational freedom, allowing the bioactive terminal group to orient itself within enzyme binding pockets without steric clash from the aromatic ring.

-

The Hydrazide Terminus (-NHNH₂): A hard nucleophile that serves as the primary reactive site for library generation.

Reactivity Profile

The primary utility of this compound lies in the nucleophilicity of the terminal amino group. It undergoes condensation reactions with carbonyls (aldehydes/ketones) to form acylhydrazones —a pharmacophore known for iron-chelating and hydrazone-linkage stability. Furthermore, cyclodehydration of the hydrazide leads to 1,3,4-oxadiazoles , which are bioisosteres of amide bonds but with improved metabolic stability.

Part 2: Medicinal Chemistry Applications

Antimicrobial & Antifungal Drug Development

Hydrazide-hydrazone derivatives of parabens have demonstrated significant efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).

-

Mechanism: The hydrazone moiety often acts by chelating transition metal ions required for bacterial metalloenzymes or by inhibiting cell wall synthesis.

-

Application: Researchers react Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate with aromatic aldehydes carrying electron-withdrawing groups (e.g., -NO₂, -Cl) to generate Schiff bases with MIC values often comparable to standard antibiotics like Ciprofloxacin.

Anticancer Agents (Kinase Inhibition)

The 1,3,4-oxadiazole derivatives synthesized from this scaffold have shown potential as kinase inhibitors (e.g., EGFR or VEGFR inhibition).

-

Rationale: The oxadiazole ring positions hydrogen bond acceptors/donors to mimic the ATP adenine ring, while the propyl benzoate tail occupies the hydrophobic back-pocket of the kinase domain.

Enzyme Inhibition (Urease & Tyrosinase)

The hydrazide functionality is a known pharmacophore for urease inhibition.

-

Relevance: Urease inhibitors are critical for treating Helicobacter pylori infections. The free -NH₂ group coordinates with the nickel ions in the urease active site, while the benzoate core provides hydrophobic interaction with the active site flap.

Part 3: Experimental Protocols

Synthesis of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate

Note: This protocol assumes the starting material is Propyl 4-hydroxybenzoate (Propylparaben).

Reaction Logic: The synthesis involves an etherification followed by selective hydrazinolysis. The challenge is preventing the hydrazine from attacking the propyl ester on the aromatic ring.

Step 1: Etherification (Williamson Ether Synthesis)

-

Reagents: Propyl 4-hydroxybenzoate (1.0 eq), Ethyl chloroacetate (1.2 eq), Anhydrous K₂CO₃ (2.0 eq).

-

Solvent: Acetone or DMF (Dry).

-

Procedure: Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol.

-

Product: Propyl 4-(2-ethoxy-2-oxoethoxy)benzoate (The Diester Intermediate).

Step 2: Selective Hydrazinolysis Critical Control Point: Aliphatic esters react faster with hydrazine than aromatic esters. Temperature control is vital to preserve the propyl benzoate moiety.

-

Reagents: Diester Intermediate (1.0 eq), Hydrazine Hydrate 80% (1.5 eq).

-

Solvent: Absolute Ethanol.

-

Procedure: Dissolve the diester in ethanol. Cool to 0–5°C in an ice bath. Add hydrazine hydrate dropwise over 20 minutes. Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Do not reflux.

-

Observation: A white precipitate (the hydrazide) typically forms.

-

Workup: Filter the solid, wash with cold ethanol, and dry under vacuum.

Visualization of Synthesis Pathway

Caption: Figure 1. Selective synthesis pathway preserving the aromatic propyl ester while converting the aliphatic ester to hydrazide.

Part 4: Analytical Characterization Data (Expected)

To validate the integrity of the synthesized scaffold, researchers should look for the following spectral signatures:

| Technique | Diagnostic Signal | Assignment |

| FT-IR | 3300–3200 cm⁻¹ | NH/NH₂ stretching (Hydrazide) |

| 1715–1700 cm⁻¹ | C=O stretching (Benzoate Ester) | |

| 1680–1660 cm⁻¹ | C=O stretching (Amide I of Hydrazide) | |

| ¹H NMR | δ 0.9–1.0 (t, 3H) | Propyl -CH₃ (Terminal methyl) |

| (DMSO-d₆) | δ 4.2 (t, 2H) | Propyl -OCH₂- (Ester linkage) |

| δ 4.6 (s, 2H) | -OCH₂CO- (Oxyacetamide methylene) | |

| δ 9.3 (s, 1H) | -CONH- (Hydrazide amide proton) | |

| δ 4.3 (s, 2H) | -NH₂ (Hydrazide terminal amine) |

Part 5: Future Outlook & Library Generation

The versatility of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate allows it to serve as a divergence point for High-Throughput Screening (HTS) libraries.

Workflow for Library Synthesis

Researchers can employ a "one-pot" condensation strategy to generate a library of hydrazones.

Caption: Figure 2. Divergent synthesis strategies for generating bioactive libraries from the core scaffold.

References

-

Sigma-Aldrich. Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate Product Specification.Link (Note: Representative link for hydrazide class search).

-

ChemicalBook. Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate Basic Information and Suppliers.Link

-

National Center for Biotechnology Information. PubChem Compound Summary for Hydrazide Derivatives of Parabens.Link

-

R. N. Brogden, et al. Propylparaben: A Review of the Toxicology and Sensitivity. Journal of Applied Toxicology. (Context for the benzoate core safety profile). Link

-

Küçükgüzel, Ş. G., et al. Synthesis and biological activities of some new 1,3,4-oxadiazoles and 1,2,4-triazoles derived from paraben hydrazides. (Provides the foundational SAR methodology for this class). Link

(Note: While specific papers solely dedicated to the propyl ester variant are rare, the chemistry and applications are extrapolated from the extensively validated methyl/ethyl paraben hydrazide analogues cited above.)

Technical Guide: Discovery and Synthesis of Novel Hydrazide Compounds

Executive Summary: The Hydrazide Renaissance

Hydrazides (

However, the hydrazide moiety presents a dual-edged sword: it is a potent hydrogen bond donor/acceptor but carries significant metabolic liabilities (hydrazine release). This guide provides a rigorous, self-validating framework for designing, synthesizing, and stabilizing novel hydrazide architectures, moving beyond legacy protocols to modern, green, and regioselective methodologies.

Rational Design & Structural Alerts (SAR)

Before synthesis, the stability and safety profile must be engineered into the molecule. The N-N bond is the structural weak point.

The Pharmacophore vs. The Toxicophore

-

The Pharmacophore: The carbonyl oxygen and amino hydrogens form a "pincer" motif capable of bidentate chelation with metalloenzymes or bridging water networks in receptor pockets.

-

The Toxicophore: Unsubstituted hydrazides (

) are structural alerts. They are prone to metabolic hydrolysis, releasing free hydrazine (carcinogenic) or forming acyl glucuronides (reactive metabolites) [2].-

Design Fix: Substitution at the terminal nitrogen (

) significantly reduces toxicity and improves metabolic stability.

-

Decision Logic for Scaffold Design

The following decision tree outlines the logical flow for selecting the optimal synthetic route based on substrate tolerance and safety requirements.

Figure 1: Synthetic decision tree for selecting the optimal hydrazide formation pathway based on substrate complexity and scale.

Advanced Synthetic Methodologies

Legacy methods (e.g., refluxing esters with hydrazine hydrate) are often unsuitable for modern drug discovery due to poor functional group tolerance and safety risks. We prioritize Route A (T3P Coupling) as the industry standard for discovery chemistry.

The "Gold Standard" Protocol: T3P Coupling

Propylphosphonic anhydride (T3P) is the reagent of choice for hydrazide synthesis. Unlike EDC/HOBt or HATU, T3P produces water-soluble byproducts, simplifying workup to a simple wash, and exhibits the lowest racemization rate among coupling reagents [3].

Protocol: T3P-Mediated Acyl Hydrazide Synthesis

-

Objective: Synthesis of

-substituted hydrazide from Carboxylic Acid. -

Scale: 1.0 mmol (Adaptable to 100g).

Materials:

-

Carboxylic Acid (1.0 eq)

-

Substituted Hydrazine / Protected Hydrazine (e.g., Boc-Hydrazine) (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 eq)

-

Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 eq)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative).

Step-by-Step Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 eq) and Hydrazine partner (1.1 eq) in dry EtOAc (concentration ~0.2 M).

-

Note: If solubility is poor, use DMF, but this requires an aqueous workup later.

-

-

Activation: Cool the solution to 0°C (ice bath). Add DIPEA (3.0 eq) dropwise. Stir for 5 minutes.

-

Coupling: Add T3P solution (1.5 eq) dropwise over 5 minutes.

-

Causality: Slow addition prevents exotherms and controls the rate of mixed anhydride formation, favoring the desired attack by the hydrazine nucleophile over side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours.

-

Checkpoint (TLC/LCMS): Monitor consumption of the acid. T3P reactions are typically clean; new spot should be more polar than the ester but less polar than the acid.

-

-

Workup (The Self-Validating Step):

-

Add water (equal volume) to quench.

-

Wash 1: 10% Citric Acid or 0.5M HCl (removes excess DIPEA and unreacted hydrazine).

-

Wash 2: Sat.

(removes unreacted carboxylic acid and T3P byproducts). -

Wash 3: Brine.

-

Dry over

, filter, and concentrate.

-

-

Result: Typically yields >85% purity without column chromatography.

Green & Flow Chemistry Alternatives

For scale-up or simple substrates, recent literature (2024) supports L-proline mediated synthesis or activated amide pathways in aqueous media [4].

-

Method: Reacting activated amides (e.g., N-acyl-benzotriazoles) with hydrazine in water at 25°C.[1]

-

Benefit: Transition-metal-free, aqueous solvent, high yield (92%).[1]

Characterization & Data Interpretation

Hydrazides exhibit unique spectroscopic signatures that can confuse inexperienced chemists.

NMR Rotamers

Due to the partial double-bond character of the

-

Symptom: Broad peaks or "duplicated" signals (e.g., a 60:40 split of a singlet).

-

Validation: Run the NMR at elevated temperature (e.g., 50°C or 80°C in DMSO-

). If the peaks coalesce into sharp singlets, it is a rotamer effect, not an impurity.

Structural Verification Workflow

Figure 2: Analytical workflow for distinguishing rotamers from impurities in hydrazide characterization.

Biological Evaluation & Safety

Structural Alerts & Toxicity

When designing hydrazides, you must screen for hydrazine release .

-

Assay: Stability in simulated gastric fluid (SGF) and liver microsomes (HLM).

-

Alert: A rapid degradation half-life (

min) suggests the compound is a prodrug for hydrazine, which is a mutagenic structural alert [5]. -

Mitigation: Steric bulk around the carbonyl or

-methylation stabilizes the scaffold against hydrolysis.

Key Biological Assays

| Assay Type | Target/Mechanism | Relevance |

| Antimycobacterial | M. tuberculosis (MIC) | Hydrazides inhibit mycolic acid synthesis (InhA pathway) [6]. |

| Metal Chelation | Critical for metalloenzyme inhibition and antioxidant activity. | |

| Cytotoxicity | MTT Assay (HepG2, MCF-7) | Screen for general toxicity vs. specific anticancer activity [7]. |

References

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. (2024). Link

-

Structural Alerts for Toxicity. Drug Hunter / ResearchGate. (2019/2025). Link

-

Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. CORE / Imperial College London. (2024). Link

-

Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Organic Chemistry Portal. (2024). Link

-

Structural alerts (hydrazine and arylhydrazine) for compounds... ResearchGate. (2024). Link

-

Synthesis of Hydrazides Derivatives as Anti-Mycobacterial Agents. Bentham Science. (2025). Link

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline. MDPI. (2024). Link[2]

Sources

Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate literature review

Executive Summary

Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (CAS 847468-43-3) is a specialized bifunctional building block used primarily in the diversity-oriented synthesis of bioactive heterocycles.[1][2] Structurally, it combines a lipophilic propyl benzoate moiety with a reactive acyl hydrazide linker.[1][2]

This guide details the chemical architecture, validated synthesis protocols, and downstream applications of this scaffold.[1][2] Unlike its methyl or ethyl analogs, the propyl ester variant offers modulated lipophilicity (LogP ~2.5–3.0), making it a strategic choice for drug candidates requiring enhanced membrane permeability while maintaining a stable core for further derivatization into 1,3,4-oxadiazoles , 1,3,4-thiadiazoles , and acylhydrazones .[1][2]

Chemical Identity & Structural Analysis

The molecule functions as a "linchpin" intermediate.[2] The aromatic ester (propyl benzoate) provides a stable, lipophilic anchor, while the aliphatic hydrazide offers a highly reactive site for cyclization or condensation.[1][2]

-

IUPAC Name: Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate[1][2][3]

-

Common Name: Propyl p-(hydrazinocarbonylmethoxy)benzoate[1][2]

Physicochemical Profile[1][2][3][5][6][7][8][9][10]

| Property | Value | Significance |

| LogP (Predicted) | ~2.6 | Higher lipophilicity than methyl/ethyl analogs; improves cell penetration.[1][2] |

| H-Bond Donors | 2 (Hydrazide NH, NH₂) | Critical for binding affinity in enzyme pockets (e.g., bacterial DNA gyrase).[1][2] |

| H-Bond Acceptors | 5 | Facilitates interaction with polar residues in target proteins.[1][2] |

| Rotatable Bonds | 6 | Flexible side chains allow conformational adaptation during docking.[2] |

Synthetic Pathway & Experimental Protocols

The synthesis follows a robust two-step sequence starting from commercially available Propyl 4-hydroxybenzoate (Propylparaben) .[1][2]

Step 1: Williamson Ether Synthesis (O-Alkylation)

Objective: Introduce the acetate side chain while preserving the aromatic ester.[2]

Reagents: Propyl 4-hydroxybenzoate, Ethyl chloroacetate, Anhydrous

Protocol:

-

Charge: In a round-bottom flask, dissolve Propyl 4-hydroxybenzoate (1.0 eq) in anhydrous acetone.

-

Base Addition: Add anhydrous Potassium Carbonate (

, 2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide anion. -

Alkylation: Dropwise add Ethyl chloroacetate (1.1 eq).

-

Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 8–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[2]

-

Workup: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol to yield Propyl 4-(ethoxycarbonylmethoxy)benzoate .[1][2]

Step 2: Selective Hydrazinolysis

Objective: Convert the aliphatic ester to a hydrazide without hydrolyzing the aromatic propyl ester.[1][2]

Reagents: Intermediate Diester (from Step 1), Hydrazine Hydrate (80% or 99%), Ethanol.[1][2]

Protocol:

-

Dissolution: Dissolve the diester (1.0 eq) in absolute ethanol.

-

Nucleophilic Attack: Add Hydrazine Hydrate (1.5 eq) dropwise at 0–5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. If reaction is sluggish, warm slightly to 40°C, but avoid vigorous reflux to prevent bis-hydrazide formation.

-

Isolation: The product often precipitates as a white solid.[2] Filter, wash with cold ethanol, and dry.[1][2]

-

Purification: Recrystallize from ethanol/water if necessary.

Visualization: Synthesis & Derivatization Logic

The following diagram illustrates the synthesis pathway and the downstream utility of the scaffold in generating heterocyclic libraries.

Figure 1: Synthetic route from Propylparaben to the target scaffold and its divergence into bioactive heterocycles.[1][2]

Pharmacological Potential & Applications

This scaffold is not a drug in itself but a "pharmacophore carrier."[2] The propyl benzoate tail ensures the molecule can traverse lipid bilayers, while the hydrazide head group is transformed into heterocycles that interact with specific biological targets.[1][2]

A. Antimicrobial Agents (1,3,4-Oxadiazoles)

Cyclization of the hydrazide with aromatic acids (using

-

Mechanism: These derivatives often inhibit bacterial DNA gyrase or Enoyl-ACP reductase (FabI) , essential for bacterial cell wall synthesis.[1][2]

-

Advantage: The propyl ester group at the para position has been shown to increase potency against Gram-positive bacteria (S. aureus) compared to methyl esters due to better hydrophobic interaction with the enzyme active site [1, 2].[1][2]

B. Anticancer Agents

Derivatives containing the oxadiazole or thiadiazole core have demonstrated cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).[1][2]

-

Mechanism: Inhibition of Thymidylate Synthase or induction of apoptosis via the caspase pathway.[2] The lipophilic propyl chain aids in cellular uptake, increasing the intracellular concentration of the active pharmacophore [3].[1][2]

C. Anti-inflammatory Agents (Acylhydrazones)

Condensation with aromatic aldehydes yields acylhydrazones (

-

Mechanism: These compounds act as dual inhibitors of COX-2 and 5-LOX enzymes, reducing inflammation with fewer gastric side effects than traditional NSAIDs [4].[1][2]

References

-

Design, synthesis and antimicrobial activity of 1,3,4-oxadiazole derivatives bearing a benzoate moiety. Source:European Journal of Medicinal Chemistry. Context: Establishes the antimicrobial potency of benzoate-linked oxadiazoles and the role of ester chain length.[1][2] URL:[Link][1][2]

-

Synthesis and biological evaluation of some new 1,3,4-oxadiazoles and 1,2,4-triazoles derived from 4-hydroxybenzoic acid. Source:Journal of Saudi Chemical Society.[2] Context: Describes the general synthetic pathway (Etherification -> Hydrazinolysis) for this specific class of compounds. URL:[Link][1][2]

-

Synthesis and anti-inflammatory activity of new (4-alkoxycarbonylmethoxy)benzoic acid hydrazide derivatives. Source:Bioorganic & Medicinal Chemistry Letters. Context: Validates the use of the hydrazide-ether linker in designing COX-2 inhibitors. URL:[Link][1][2]

Sources

Technical Guide: Safety and Handling of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate

This guide serves as a definitive technical resource for the handling, safety, and experimental application of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (CAS 847468-43-3).

It is designed for medicinal chemists and process safety engineers, moving beyond generic safety data sheets (SDS) to address the specific reactivity profiles and synthesis utility of hydrazide-functionalized benzoate esters.

Part 1: Compound Architecture & Critical Properties

Chemical Identity

This compound acts as a bifunctional scaffold : it contains a propyl benzoate ester (lipophilic anchor) and a hydrazide linker (reactive nucleophile). This duality makes it a versatile intermediate for synthesizing heterocycles like 1,3,4-oxadiazoles and pyrroles, often screened for antitubercular and antibacterial activity.

| Property | Specification |

| Chemical Name | Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate |

| CAS Number | 847468-43-3 |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| Structure (SMILES) | CCCOC(=O)C1=CC=C(C=C1)OCC(=O)NN |

| Physical State | Solid (Crystalline Powder) |

| Color | White to Off-White (Yellowing indicates oxidation) |

| Solubility | Soluble in DMSO, DMF, Hot Ethanol; Insoluble in Water |

| Melting Point | Typically >100°C (Verify per batch; analogs melt ~150-200°C) |

Reactivity Profile (The "Why" Behind the Safety)

Understanding the molecule's reactivity is the foundation of safety:

-

Hydrazide Nucleophilicity: The terminal -NH-NH₂ group is highly nucleophilic (alpha-effect). It reacts rapidly with aldehydes/ketones (to form hydrazones) and activated esters. Risk: Unintended cross-linking of biological proteins (skin sensitization).

-

Reductive Potential: Hydrazides are mild reducing agents. Risk: Incompatibility with strong oxidizers (peroxides, permanganates), leading to exothermic decomposition and nitrogen gas evolution.

-

Hydrolytic Instability: The propyl ester is stable under neutral conditions but hydrolyzes in strong base/acid. The hydrazide moiety can degrade to hydrazine (a known carcinogen) under extreme hydrolysis.

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Derived)

While specific REACH registrations may vary, the following classification is required based on the hydrazide pharmacophore:

-

Warning

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.

-

H317: May cause an allergic skin reaction (Sensitizer).

-

H335: May cause respiratory irritation.[1]

Toxicology Insights

-

Sensitization: Hydrazides are structural alerts for skin sensitization. They can haptenize skin proteins, leading to allergic contact dermatitis.

-

Genotoxicity: Many hydrazine derivatives show positive Ames tests. Treat as a Suspected Mutagen (Band 3 Control Strategy).

Part 3: Safe Handling Protocols

Engineering Controls

-

Primary Barrier: All weighing and open handling must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

-

Airflow: Maintain face velocity >0.5 m/s.

-

Static Control: Use anti-static weighing boats; hydrazides can be electrostatically charged.

Personal Protective Equipment (PPE)

| Zone | Required PPE | Rationale |

| Hands | Double Nitrile Gloves (0.11 mm min) | Prevents permeation; hydrazides are small molecules. |

| Eyes | Chemical Goggles | Protects against fine dust entry and ocular irritation. |

| Body | Tyvek® Lab Coat + Sleeve Covers | Prevents dust accumulation on street clothes (sensitization risk). |

| Respiratory | N95/P3 (if outside hood) | Only required if engineering controls fail or during spill cleanup. |

Storage & Stability

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Hydrazides oxidize slowly in air to form azo compounds (colored impurities).

-

Temperature: Refrigerate (2–8°C) to maximize shelf life.

-

Desiccation: Hygroscopic. Moisture promotes hydrolysis of the ester tail.

Part 4: Experimental Application (Synthesis Workflow)

Standard Workflow: Hydrazone Formation

The primary use of this compound is condensation with aromatic aldehydes.

Protocol:

-

Dissolution: Dissolve Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (1.0 eq) in absolute ethanol.

-

Activation: Add catalytic Glacial Acetic Acid (3–5 drops).

-

Addition: Add aromatic aldehyde (1.1 eq).

-

Reaction: Reflux for 4–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 6:4).

-

Isolation: Cool to room temperature. The hydrazone typically precipitates. Filter and wash with cold ethanol.

Visualization: Synthesis & Safety Logic

Figure 1: Operational workflow for quality check, handling, and reaction of the hydrazide intermediate.

Part 5: Emergency Response & Waste Management

Spill Cleanup

-

Isolate: Evacuate the immediate area (3–5 meters).

-

PPE: Don double gloves, goggles, and a P3 particulate respirator.

-

Neutralization: Do NOT use bleach (sodium hypochlorite). Reacting bleach with hydrazides can generate toxic chloramines or hydrazine gas.

-

Cleanup: Wet the powder with water (to prevent dust) and wipe up with paper towels. Place in a sealed bag.

Waste Disposal

-

Category: Nitrogenous Organic Waste.

-

Incompatibility: Never mix with Nitric Acid or Peroxides (Explosion Hazard).

-

Labeling: "Contains Hydrazide Derivative – Potential Sensitizer."

Part 6: References

-

Sigma-Aldrich. Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate Product Page. (Accessed 2026). Link

-

ChemicalBook. CAS 847468-43-3 Technical Data. Link

-

Shaikh, M. et al. (2025). "Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives." PLOS ONE. Link

-

Popiołek, L. (2023).[2] "Design, Synthesis, and Bioactivity Studies of Hydrazide–Hydrazones." MDPI Molecules. Link

-

PubChem. Hydrazine Toxicity and Safety Profile. Link

Sources

Antitubercular potential of hydrazone derivatives

Topic: Antitubercular Potential of Hydrazone Derivatives: A Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The resurgence of Mycobacterium tuberculosis (Mtb), particularly Multidrug-Resistant (MDR-TB) and Extensively Drug-Resistant (XDR-TB) strains, necessitates the urgent development of novel chemotherapeutic agents.[1][2] Hydrazone derivatives (

The Chemical Foundation: The Hydrazone Pharmacophore

The hydrazone moiety is characterized by the azomethine group (

-

Geometric Isomerism: Exists primarily in the E-configuration, which is thermodynamically more stable and often more biologically active than the Z-isomer.

-

Metal Chelation: The unshared electron pair on the azomethine nitrogen and the carbonyl oxygen (in acylhydrazones) allows for tridentate or bidentate chelation of transition metals (Fe²⁺, Cu²⁺), disrupting mycobacterial metalloenzymes.

-

Lipophilicity: The scaffold is highly tunable. Adjusting

and

Mechanism of Action (MoA)

Hydrazones exhibit a pleiotropic mechanism of action, reducing the likelihood of rapid resistance development.

A. Inhibition of Mycolic Acid Biosynthesis (InhA)

Similar to Isoniazid (INH), many hydrazone derivatives target InhA, the NADH-dependent enoyl-ACP reductase essential for synthesizing mycolic acids (Type II fatty acid synthase system).[3][4][5]

-

Direct Inhibition: Unlike INH, which requires activation by the catalase-peroxidase KatG (often mutated in resistant strains), certain lipophilic hydrazones can bind directly to the InhA substrate-binding loop.

-

Adduct Formation: Acylhydrazones can form covalent adducts with the NAD⁺ cofactor, creating a tight-binding complex that competitively inhibits the enzyme.

B. Iron Deprivation (Siderophore Mimicry)

Mtb requires iron for survival and virulence. Hydrazones can act as non-native siderophores, chelating extracellular iron or stripping iron from intracellular stores, effectively starving the bacilli.

Visualization: Mechanism of Action Pathways

Figure 1: Dual mechanism of action for hydrazone derivatives targeting InhA and metal homeostasis.

Structure-Activity Relationship (SAR) Analysis

Field data suggests the following substitution patterns maximize antitubercular potency:

-

The Hydrazide Linker:

-

Substitution at the

position typically reduces activity. The

-

-

Aromatic Substitutions (R1 - Aldehyde derived):

-

Electron-Withdrawing Groups (EWGs): Substituents like

, -

Heterocycles: Replacing the phenyl ring with pyridine (isoniazid-like), quinoline, or thiadiazole significantly improves MIC values. Quinoline-hydrazone hybrids have shown MICs as low as 0.2 µg/mL.

-

-

Lipophilic Tails (R2):

-

Bulky lipophilic groups (e.g., adamantane, long alkyl chains) improve cell wall permeability but must be balanced to maintain water solubility for bioavailability.

-

Table 1: Comparative Potency of Key Hydrazone Classes

| Scaffold Class | Representative Substitution | Target Strain | MIC (µg/mL) | Reference |

| Isoniazid-Hydrazone | 4-nitrobenzaldehyde | H37Rv | 0.05 | [1] |

| Quinoline-Hydrazone | 6-fluoro-2-hydroxy | H37Rv | 0.20 | [2] |

| Thiadiazole-Hydrazone | 4-methyl-1,2,3-thiadiazole | H37Rv | 0.07 (µM) | [3] |

| Eugenol-Hydrazone | 4-allyl-2-methoxyphenol | H37Rv | 0.068 (µM) | [4] |

| Standard Control | Isoniazid (INH) | H37Rv | 0.05 - 0.2 | [1] |

Experimental Workflow: Synthesis

Objective: Synthesize high-purity hydrazone derivatives via Schiff base condensation. Senior Scientist Note: While acid catalysis is standard, using ethanol as a solvent often allows the product to precipitate out, simplifying purification.

Protocol: Acid-Catalyzed Condensation

-

Reagents: Equimolar amounts (0.01 mol) of the appropriate hydrazide (e.g., Isonicotinic acid hydrazide) and the substituted aldehyde/ketone.

-

Solvent System: Absolute Ethanol (20-30 mL).

-

Catalyst: Glacial Acetic Acid (3-5 drops) or conc. HCl (1-2 drops).

-

Reaction: Reflux at 78°C for 3–6 hours. Monitor progress via TLC (Mobile phase: Chloroform:Methanol 9:1).

-

Workup:

-

Cool the reaction mixture to room temperature (RT), then pour into crushed ice.

-

Filter the precipitate under vacuum.

-

Wash with cold water (x3) and cold ethanol (x1) to remove unreacted aldehyde.

-

-

Purification: Recrystallization from ethanol/DMF mixture.

-

Characterization: Confirm structure via ¹H-NMR (singlet at

8.0–9.0 ppm for

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthesis pathway for hydrazone derivatives.

Biological Evaluation: Microplate Alamar Blue Assay (MABA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv. Why MABA? It is non-toxic, high-throughput, and correlates strongly with BACTEC radiometric methods.[6] It relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.[7]

Protocol Steps:

-

Preparation: Use sterile 96-well plates. Add 200 µL sterile deionized water to outer perimeter wells to prevent evaporation.[2][8]

-

Media: Add 100 µL of Middlebrook 7H9 broth (supplemented with OADC) to wells B through G in columns 2–11.

-

Dilution: Add 100 µL of the test compound (dissolved in DMSO) to column 2. Perform serial 2-fold dilutions from column 2 to 10 using a multi-channel pipette. Discard 100 µL from column 10.

-

Inoculation: Add 100 µL of M. tuberculosis inoculum (turbidity adjusted to McFarland standard No. 1, diluted 1:20) to all test wells.

-

Final Volume: 200 µL.

-

Controls: Column 11 serves as the growth control (no drug). Include a sterility control (media only) and solvent control (DMSO).

-

-

Incubation: Seal with Parafilm and incubate at 37°C for 5 days.

-

Development: Add 25 µL of freshly prepared 1:1 mixture of 10% Tween 80 and Alamar Blue reagent to one well (growth control). Incubate for 24h.

-

If the control turns pink (growth), add reagent to all wells and incubate for another 24h.

-

-

Readout:

Visualization: MABA Assay Logic

Figure 3: Logical flow of the Microplate Alamar Blue Assay (MABA) for MIC determination.

Future Outlook

The next generation of hydrazone therapeutics lies in Molecular Hybridization . Covalently linking hydrazones with other pharmacophores (e.g., fluoroquinolones or isatin) creates "chimera drugs" that can attack multiple targets simultaneously, reducing the risk of resistance. Furthermore, computational docking studies against mutant InhA (e.g., S94A mutation) are essential to design derivatives that remain effective against MDR strains.

References

-

Mali, S. N., et al. (2024).[10] "Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023)." SynOpen. Link

-

Mandewale, M. C., et al. (2019). "Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis." Bioinorganic Chemistry and Applications. Link

-

Angelova, V. T., et al. (2022). "Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives." Molecules. Link

-

Rohane, S. H., et al. (2023). "Synthesis and antitubercular activity of eugenol based hydrazone derivatives." Results in Chemistry. Link

-

Cho, S., et al. (2015). "Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis." Methods in Molecular Biology. Link

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. benchchem.com [benchchem.com]

- 3. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04238K [pubs.rsc.org]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Antibacterial Screening & Characterization of Benzoate Derivatives

Executive Summary

While sodium benzoate is ubiquitous as a food preservative (E211), its core pharmacophore—the benzoate anion—possesses under-utilized potential in medicinal chemistry. This guide moves beyond simple preservation assays to detail the rigorous screening of benzoate derivatives (e.g., hydroxybenzoates, halogenated benzoates, and salicylanilide esters) for pharmaceutical applications.

The following protocols prioritize reproducibility and mechanistic validation , addressing the unique physicochemical challenges of screening weak acids, such as pH-dependent solubility and membrane permeability.

Part 1: Chemical Basis & Rational Design[1]

The Weak Acid Dilemma

Benzoic acid (

-

Undissociated Form (

): Lipophilic; penetrates bacterial membranes.[1] -

Dissociated Form (

): Trapped intracellularly; disrupts metabolic enzymes (e.g., phosphofructokinase).

Senior Scientist Insight: Standard Mueller-Hinton Broth (MHB) has a pH of

Structure-Activity Relationship (SAR)

Effective benzoate screening requires selecting targets based on lipophilicity.

-

Alkyl Chain Length: Increasing chain length (e.g., methyl- to butyl-paraben) increases lipophilicity (

) and membrane penetration, up to a "cutoff" point where solubility fails. -

Ring Substitution: Electron-withdrawing groups (Cl, F,

) on the phenyl ring can alter

Part 2: Primary Screening Workflows

Workflow Logic

The screening process must be a funnel: high-throughput quantitative assays first, followed by resource-intensive mechanistic studies.

Figure 1: Hierarchical screening workflow for benzoate derivatives. Progression depends on meeting MIC thresholds.

Protocol: MIC Determination (Broth Microdilution)

This protocol aligns with CLSI M07 standards but includes specific adjustments for benzoate compounds.

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]

-

Bacterial Inoculum: Standardized to

CFU/mL.[3] -

96-well polypropylene plates (prevents binding of hydrophobic benzoates).

Step-by-Step Methodology:

-

Stock Preparation: Dissolve benzoate derivatives in DMSO. Ensure final DMSO concentration in the assay well is

to prevent solvent toxicity. -

Serial Dilution: Prepare 2-fold serial dilutions in CAMHB (Range:

-

Inoculation: Add

-

Incubation:

C for 16–20 hours (ambient air). -

Readout: Visual turbidity or

.-

Validation: Include a positive control (Ciprofloxacin) and a solvent control (1% DMSO).

-

Critical Interpretation:

| Result | Interpretation for Benzoates | Action |

|---|---|---|

| No Growth | MIC reached. | Proceed to MBC.[4] |

| Precipitation | Compound insolubility. | Retest with stabilizer or lower range. |

| Partial Growth | Possible "trailing" effect (common in weak acids). | Read MIC at 80% inhibition (

Part 3: Advanced Characterization

Time-Kill Kinetics

MIC values are static; they do not reveal the rate of killing. Time-kill assays are essential for determining if a benzoate derivative is bactericidal (

Protocol Summary (CLSI M26 / ASTM E2315):

-

Inoculate broth with

CFU/mL. -

Add compound at

, -

Aliquot samples at

hours. -

Perform serial dilutions and plate on agar.

-

Data Requirement: Plot

CFU/mL vs. Time.

Synergy Screening (Checkerboard Assay)

Benzoates often act as "potentiators" by disrupting efflux pumps, restoring sensitivity to antibiotics like tetracyclines.

Calculation:

Calculate the Fractional Inhibitory Concentration Index (FICI):

Interpretation Table:

| FICI Value | Interaction Type | Biological Significance |

|---|

|

Part 4: Mechanistic Elucidation

The "Weak Acid" Mechanism Visualization

Understanding how the compound enters the cell is vital for optimizing the scaffold.

Figure 2: Mechanism of Action for acidic benzoates. The undissociated form (HA) crosses the membrane, then dissociates in the neutral cytoplasm, causing acidification and anion accumulation.

Membrane Permeability Assay

To validate the mechanism shown above, use a NPN (1-N-phenylnaphthylamine) Uptake Assay .

-

Principle: NPN is a hydrophobic probe that fluoresces weakly in aqueous solution but strongly in phospholipid environments.

-

Expectation: If the benzoate derivative disrupts the outer membrane (Gram-negative), NPN enters the periplasm, causing a spike in fluorescence.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[6] [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (1999).[4] M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents. [Link]

-

Chipley, J. R. (2020). Sodium Benzoate and Benzoic Acid.[7][8][9][10] In Antimicrobials in Food.[1][7][8][9][11] CRC Press. [Link]